Dual NLRP3/AIM2 Inhibition vs. Selective NLRP3 Blockade: Nlrp3/Aim2‑IN‑1 Compared with MCC950
Nlrp3/Aim2‑IN‑1 inhibits both NLRP3‑ and AIM2‑dependent pyroptosis with an IC₅₀ of 3.136 ± 0.7667 µM [1]. In contrast, the benchmark NLRP3 inhibitor MCC950 (CRID3) shows no activity against AIM2‑driven inflammasome activation at concentrations up to 10 µM [2]. This dual‑target profile is a deliberate design feature of the chemical series from which Nlrp3/Aim2‑IN‑1 originates [3].
| Evidence Dimension | Inflammasome target coverage (inhibition of pyroptosis) |
|---|---|
| Target Compound Data | IC₅₀ = 3.136 ± 0.7667 µM against NLRP3 and AIM2 |
| Comparator Or Baseline | MCC950 (CRID3): no inhibition of AIM2 at ≤10 µM; NLRP3 IC₅₀ = 7.5 nM (mouse BMDMs) / 8.1 nM (human HMDMs) |
| Quantified Difference | Qualitative difference: target scope extends to AIM2 (MCC950 is void of AIM2 activity). Potency gap: Nlrp3/Aim2‑IN‑1 is ~400‑fold weaker on NLRP3 than MCC950 but provides AIM2 coverage that MCC950 completely lacks. |
| Conditions | Cell‑based pyroptosis assays; MCC950 data from standardised NLRP3 inhibition literature (BMDMs/HMDMs). |
Why This Matters
For laboratories requiring simultaneous interrogation of NLRP3 and AIM2 inflammasomes – e.g., in polymicrobial sepsis or sterile inflammation models where both sensors are relevant – MCC950 cannot replace Nlrp3/Aim2‑IN‑1 because it leaves the AIM2 axis completely unaddressed.
- [1] NLRP3/AIM2‑IN‑1 vendor datasheet (TargetMol / MedChemExpress). IC₅₀ = 3.136 ± 0.7667 µM. View Source
- [2] R. C. Coll et al., 'A small‑molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases', Nat. Med., 2015, 21, 248–255. (Demonstrates MCC950 selectivity; no AIM2 inhibition). View Source
- [3] Yan Jiao et al., Eur. J. Med. Chem., 2022, 232, 114194. (Confirms that the chemical series was designed to inhibit both NLRP3 and AIM2). View Source
